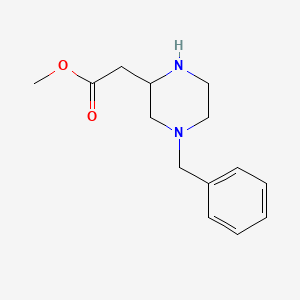

2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-benzylpiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEMYXIJYAOAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands out as a privileged scaffold, integral to the design of a multitude of therapeutic agents. Its unique conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the development of drugs targeting the central nervous system (CNS) and infectious diseases. This guide focuses on a specific, yet highly versatile derivative: 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester (also known as methyl 2-(4-benzylpiperazin-1-yl)acetate).

This compound serves as a crucial building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic combination of the piperazine core, a lipophilic benzyl group, and a reactive methyl ester functional group provides a trifecta of chemical handles for facile derivatization. Understanding the fundamental properties, synthesis, and potential applications of this molecule is paramount for researchers and drug development professionals seeking to leverage its structural advantages in their discovery pipelines. This technical guide aims to provide a comprehensive overview of its core properties, grounded in scientific literature and practical insights.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-(4-benzylpiperazin-1-yl)acetate | |

| Synonyms | (4-Benzyl-piperazin-1-yl)-acetic acid methyl ester | |

| CAS Number | 179869-10-4 | |

| Molecular Formula | C₁₄H₂₀N₂O₂ | |

| Molecular Weight | 248.32 g/mol | |

| SMILES | COC(=O)CN1CCN(CC1)CC2=CC=CC=C2 |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the N-alkylation of a piperazine derivative. A common and efficient method involves the reaction of 1-benzylpiperazine with a halo-acetic acid ester, such as methyl bromoacetate. This reaction is a classic example of a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the halo-ester.

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is often employed to neutralize the hydrohalic acid byproduct without competing with the piperazine nucleophile. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to facilitate the dissolution of the reactants and promote the reaction kinetics.

Experimental Protocol: N-Alkylation of 1-Benzylpiperazine

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

1-Benzylpiperazine

-

Methyl bromoacetate

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1-benzylpiperazine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

-

Addition of Alkylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of methyl bromoacetate (1.1 equivalents) in anhydrous acetonitrile dropwise over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Partition the residue between ethyl acetate and water.

-

Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of novel bioactive molecules. The piperazine core is a common feature in drugs targeting a wide array of receptors and enzymes.

Central Nervous System (CNS) Drug Discovery

The benzylpiperazine moiety is a well-established pharmacophore in CNS drug discovery.[1] Derivatives have been explored for their potential as antipsychotic, antidepressant, and anxiolytic agents.[1] The mechanism of action often involves modulation of neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways.[2] The title compound provides a convenient starting point for creating libraries of novel benzylpiperazine derivatives by modifying the methyl ester group. For example, hydrolysis of the ester to the corresponding carboxylic acid allows for amide coupling with a diverse range of amines, leading to new chemical entities with potentially improved pharmacological profiles.

Antiviral Research

Recent studies have highlighted the potential of benzylpiperazine derivatives as antiviral agents. For instance, novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs have been identified as having inhibitory effects against the Zika virus.[3] The title compound can serve as a key building block in the synthesis of such antiviral candidates. The acetic acid side chain can be further elaborated to introduce different functional groups that may enhance antiviral activity or improve pharmacokinetic properties.

Sources

An In-depth Technical Guide to Methyl 2-(4-benzylpiperazin-1-yl)acetate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of methyl 2-(4-benzylpiperazin-1-yl)acetate, a piperazine derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical structure, a detailed synthetic protocol, characterization parameters, and a discussion of its potential applications based on the broader class of benzylpiperazine compounds.

Introduction and Core Molecular Structure

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a tertiary amine and an ester, featuring a central piperazine ring N-substituted with a benzyl group at one nitrogen and a methyl acetate group at the other. The benzyl group provides a lipophilic character and potential for aromatic interactions, while the piperazine core is a common scaffold in many biologically active compounds due to its ability to be di-substituted, influencing solubility and receptor binding. The methyl acetate moiety introduces a potential point for hydrolysis or further chemical modification.

The inherent structural motifs of this molecule suggest its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents or as a candidate for biological screening itself. The piperazine scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for methyl 2-(4-benzylpiperazin-1-yl)acetate is presented below.

| Property | Value | Source |

| CAS Number | 179869-10-4 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| SMILES | COC(=O)CN1CCN(CC1)CC2=CC=CC=C2 | [1] |

Predicted Spectroscopic Data

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.35 | m | 5H | Ar-H (benzyl) | |

| 3.68 | s | 3H | -OCH₃ | |

| 3.52 | s | 2H | Ar-CH₂ -N | |

| 3.20 | s | 2H | N-CH₂ -COO | |

| 2.40-2.60 | m | 8H | Piperazine ring protons |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| 171.5 | C =O (ester) | |

| 138.0 | Quaternary Ar-C (benzyl) | |

| 129.2 | Ar-C H (benzyl) | |

| 128.2 | Ar-C H (benzyl) | |

| 127.1 | Ar-C H (benzyl) | |

| 62.9 | Ar-C H₂-N | |

| 57.5 | N-C H₂-COO | |

| 53.0 | Piperazine ring carbons | |

| 51.7 | -OC H₃ |

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| 3050-3000 | C-H stretch (aromatic) | |

| 2950-2800 | C-H stretch (aliphatic) | |

| 1740 | C=O stretch (ester) | |

| 1170 | C-O stretch (ester) |

| Mass Spectrometry (Predicted) | m/z | Fragment |

| 248 | [M]⁺ | |

| 91 | [C₇H₇]⁺ (benzyl fragment) |

Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate

The synthesis of methyl 2-(4-benzylpiperazin-1-yl)acetate is most directly achieved through the N-alkylation of 1-benzylpiperazine with a methyl haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate. This is a classic nucleophilic substitution reaction where the secondary amine of the piperazine acts as the nucleophile.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process, starting from piperazine.

Caption: Synthetic workflow for methyl 2-(4-benzylpiperazin-1-yl)acetate.

Step-by-Step Experimental Protocol

This protocol is a robust method derived from well-established procedures for N-alkylation of piperazines.

Step 1: Synthesis of 1-Benzylpiperazine

This procedure is adapted from a reliable method for the mono-N-benzylation of piperazine.

-

Materials:

-

Piperazine hexahydrate

-

Piperazine dihydrochloride monohydrate

-

Benzyl chloride

-

Absolute ethanol

-

5N Sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 250 mL flask, dissolve piperazine hexahydrate (0.125 mol) in absolute ethanol (50 mL) and warm to 65 °C.

-

To this solution, add piperazine dihydrochloride monohydrate (0.125 mol) and swirl until dissolved, maintaining the temperature at 65 °C.

-

Add freshly distilled benzyl chloride (0.125 mol) dropwise over 5 minutes with vigorous stirring.

-

Continue stirring at 65 °C for an additional 25 minutes.

-

Cool the reaction mixture in an ice bath for 30 minutes to precipitate piperazine dihydrochloride.

-

Filter the precipitate and wash with ice-cold absolute ethanol.

-

To the combined filtrate and washings, add a saturated solution of HCl in absolute ethanol to precipitate 1-benzylpiperazine dihydrochloride.

-

Collect the precipitate by filtration and dissolve it in water.

-

Make the aqueous solution alkaline (pH > 12) with 5N sodium hydroxide.

-

Extract the product with chloroform (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzylpiperazine as an oil.

-

Step 2: Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate

This N-alkylation step utilizes the previously synthesized 1-benzylpiperazine.

-

Materials:

-

1-Benzylpiperazine (from Step 1)

-

Methyl 2-bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for elution)

-

-

Procedure:

-

To a stirred solution of 1-benzylpiperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).

-

Add methyl 2-bromoacetate (1.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield methyl 2-(4-benzylpiperazin-1-yl)acetate.

-

Rationale for Experimental Choices

-

Choice of Base: Anhydrous potassium carbonate is a mild and effective base for neutralizing the hydrobromic acid byproduct of the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

-

Solvent Selection: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and any potential side products.

Potential Applications and Biological Significance

While specific biological studies on methyl 2-(4-benzylpiperazin-1-yl)acetate are not widely reported, the broader class of benzylpiperazine derivatives has been investigated for various pharmacological activities.

-

Central Nervous System (CNS) Activity: Benzylpiperazine (BZP) itself is known to have stimulant properties. It is plausible that derivatives such as the title compound could exhibit modulated CNS activity.

-

Antiviral Research: Some 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs have been identified as having potential inhibitory effects against the Zika virus.[2] This suggests that the 4-benzylpiperazine core is a viable scaffold for the development of antiviral agents.

-

Medicinal Chemistry Scaffold: The compound's structure makes it an excellent starting point for further chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives for structure-activity relationship (SAR) studies.

The relationship between the core structure and its potential biological activity can be visualized as follows:

Caption: Potential applications derived from the core chemical structure.

Conclusion

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a readily synthesizable compound with a chemical structure that holds promise for further exploration in drug discovery and development. This guide provides a comprehensive framework for its synthesis and characterization, based on established chemical principles and analogous reactions. The potential for this molecule to serve as a key intermediate or a biologically active agent itself warrants further investigation by the scientific community.

References

-

Li, Y., et al. (2020). Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126906. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(4-benzylpiperazin-1-yl)acetate (CAS 179869-10-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-benzylpiperazin-1-yl)acetate, identified by CAS number 179869-10-4, is a versatile organic compound with a piperazine core. This structural motif is prevalent in a wide array of pharmacologically active molecules, making this compound a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(4-benzylpiperazin-1-yl)acetate, a plausible synthetic route, and a detailed exploration of its potential therapeutic applications, particularly as a modulator of the monoacylglycerol lipase (MAGL) signaling pathway.

Chemical Identity and Properties

Nomenclature and Identifiers

-

IUPAC Name: Methyl 2-(4-benzylpiperazin-1-yl)acetate

-

CAS Number: 179869-10-4

-

Molecular Formula: C₁₄H₂₀N₂O₂

-

Molecular Weight: 248.32 g/mol

-

SMILES: COC(=O)CN1CCN(CC1)CC2=CC=CC=C2

Physicochemical Properties

| Property | Value | Source |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature | Inferred from similar structures |

| Boiling Point | Predicted: 345.6 ± 35.0 °C at 760 mmHg | Chemical prediction software |

| Melting Point | Data not available | |

| Density | Predicted: 1.08 ± 0.1 g/cm³ | Chemical prediction software |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | Inferred from structural features |

| pKa | Predicted: 7.5 ± 0.3 (most basic) | Chemical prediction software |

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 3.5 ppm), signals for the piperazine ring protons (typically in the 2.4-2.8 ppm range), a singlet for the methylene group adjacent to the ester (around 3.2 ppm), and a singlet for the methyl ester protons (around 3.7 ppm).[1][2]

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, the piperazine carbons, the methylene carbon of the acetate group, the carbonyl carbon of the ester, and the methyl carbon of the ester.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for C-H stretching of the aromatic and aliphatic groups, a strong C=O stretching band for the ester functional group (typically around 1735-1750 cm⁻¹), and C-N stretching vibrations.[3]

-

Mass Spectrometry (MS): The mass spectrum would likely show the molecular ion peak (M⁺) at m/z 248. Common fragmentation patterns for benzylpiperazine derivatives involve cleavage of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion), and fragmentation of the piperazine ring.[4][5][6]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate is the N-alkylation of 1-benzylpiperazine with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate.

Reaction Scheme

Caption: Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 1-benzylpiperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate or sodium bicarbonate (1.5-2 equivalents).

-

Addition of Alkylating Agent: While stirring the mixture, add methyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(4-benzylpiperazin-1-yl)acetate.

Mechanism of N-Alkylation

The synthesis proceeds via a standard nucleophilic substitution (Sₙ2) mechanism. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the methyl bromoacetate. The base is required to neutralize the hydrobromic acid formed as a byproduct, thus driving the reaction to completion.

Caption: N-Alkylation Reaction Workflow.

Applications in Drug Development: A Focus on Monoacylglycerol Lipase (MAGL) Inhibition

Benzylpiperazine derivatives have emerged as a promising class of compounds for the development of reversible inhibitors of monoacylglycerol lipase (MAGL).[7]

The Role of Monoacylglycerol Lipase (MAGL)

MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[8][9][10] Hydrolysis of 2-AG by MAGL terminates its signaling and produces arachidonic acid, a precursor to pro-inflammatory prostaglandins.[8][9][10] Therefore, inhibiting MAGL can have a dual therapeutic effect: enhancing the neuroprotective and anti-inflammatory effects of 2-AG and reducing the production of pro-inflammatory mediators.[11]

Therapeutic Potential in Neurodegenerative Diseases

Dysregulation of the endocannabinoid system and neuroinflammation are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[10][12] By inhibiting MAGL, compounds like Methyl 2-(4-benzylpiperazin-1-yl)acetate could potentially:

-

Increase levels of the neuroprotective endocannabinoid 2-AG.[8][9][10]

-

Reduce the production of pro-inflammatory prostaglandins.[8][9][10]

-

Alleviate neuroinflammation and its detrimental effects on neuronal health.[7][10][12]

Caption: MAGL Signaling Pathway in Neurodegeneration.

Potential in Cancer Therapy

Recent studies have highlighted the role of MAGL in cancer pathogenesis. Elevated MAGL expression has been observed in aggressive cancer cells, where it contributes to a lipogenic phenotype that promotes tumor growth, migration, and invasion.[13][14][15][16] Inhibition of MAGL has been shown to:

This suggests that MAGL inhibitors could be a novel therapeutic strategy for various cancers.[13][14][15][16]

Safety and Handling

Based on available safety data for similar compounds, Methyl 2-(4-benzylpiperazin-1-yl)acetate should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed. Harmful to aquatic life.

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid release to the environment.

Conclusion

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a compound of significant interest for medicinal chemists and drug development professionals. Its straightforward synthesis and the therapeutic potential of the benzylpiperazine scaffold, particularly as an inhibitor of monoacylglycerol lipase, make it a valuable tool for the development of novel therapeutics for neurodegenerative diseases and cancer. Further research is warranted to fully elucidate its pharmacological profile and to explore its efficacy in preclinical models.

References

-

Nomura, D. K., Long, J. Z., Niessen, S., Hoover, H. S., Ng, S. W., & Cravatt, B. F. (2010). Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis. Cell, 140(1), 49–61. [Link]

- Granchi, C. (2018). Monoacylglycerol Lipase (MAGL) Inhibitors: A Patent Review (2012 - 2018).

- Labar, G., & Van Der Stelt, M. (2013). Monoglyceride lipase as a drug target: at the crossroads of arachidonic acid metabolism and endocannabinoid signaling. Current pharmaceutical design, 19(38), 6829–6840.

- Piro, J. R., & Cravatt, B. F. (2010). Chemical probes for the interrogation of endocannabinoid metabolism. Pharmacological research, 61(5), 389–396.

-

Nomura, D. K., Lombardi, D. P., Chang, J. W., Niessen, S., Ward, A. M., Long, J. Z., & Cravatt, B. F. (2011). Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer. Chemistry & biology, 18(7), 846–856. [Link]

- Pihlaja, R., Takkinen, J., & Laitinen, T. (2015). The role of monoacylglycerol lipase (MAGL) in the regulation of endocannabinoid signaling and neuroinflammation. Current neuropharmacology, 13(2), 221–231.

- Viader, A., Blankman, J. L., Zhong, P., Liu, X., Schlosburg, J. E., Joslyn, C. M., ... & Cravatt, B. F. (2015). Metabolic interplay between the anandamide and 2-arachidonoylglycerol endocannabinoid signaling systems. Cell reports, 12(5), 796–805.

- Zou, Y., & Zhang, Y. (2017). Benzylpiperazine derivatives as reversible monoacylglycerol lipase inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3369–3372.

- Ye, L., Zhang, J., & Tao, M. H. (2015). Monoacylglycerol lipase (MAGL) as a promising therapeutic target in cancer. Current medicinal chemistry, 22(12), 1496–1502.

- Zhang, J., Liu, Z., Lian, G., Liu, R., & Tao, M. (2016). Monoacylglycerol lipase: a novel potential therapeutic target and prognostic marker for cancer. Expert opinion on therapeutic targets, 20(8), 947–955.

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). m-Methylbenzyl acetate. Retrieved from [Link]

-

Clark, J. (2022, August). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectra. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Pittelkow, T., & Christensen, J. B. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). ResearchGate. Retrieved from [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved from [Link]

-

Soderberg, T. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. In Chemistry LibreTexts. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Miller, J. F., Dahan, A. S., Gida, K., Grapperhaus, K. J., Kulanthaivel, P., Marron, B. E., ... & Hipskind, P. A. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS medicinal chemistry letters, 9(5), 453–458. [Link]

-

University of Calgary. (n.d.). methyl acetate (Predicted Chemical Shifts). Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.

-

Nemecková, D., Pazdera, P., & Vaněk, J. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210–236. [Link]

-

PubChem. (n.d.). Benzenemethanol, 4-methyl-, 1-acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(quinolin-2-yl)acetate. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Acetate. Retrieved from [Link]

-

Ko, Y. S., & Lee, J. Y. (2025, August 8). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Alleviation of neuropathology by inhibition of monoacylglycerol lipase in APP transgenic mice lacking CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoacylglycerol lipase regulates macrophage polarization and cancer progression in uveal melanoma and pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoacylglycerol lipase contributes to pathogenesis of Alzheimer's disease [dspace.mit.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monoacylglycerol lipase promotes metastases in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a hypothetical guide for research purposes. 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester is a research chemical with no established therapeutic use or comprehensive safety profile. All experimental work should be conducted in accordance with institutional and national safety guidelines.

Introduction: Unveiling a Potential Neuromodulator

This compound, hereafter referred to as 'Compound X', is a synthetic molecule featuring a benzylpiperazine (BZP) core. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous drugs with a vast array of biological activities.[1] The presence of the benzyl group is particularly noteworthy, as the BZP moiety is characteristic of a class of compounds known for their stimulant and psychoactive properties.[2][3]

While Compound X itself is not extensively characterized in the scientific literature, its structural similarity to known central nervous system (CNS) agents, such as N-benzylpiperazine (BZP) and its derivatives, compels a thorough investigation into its potential mechanism of action.[4][5] BZP and related compounds are known to interact with monoamine neurotransmitter systems, primarily by inhibiting the reuptake and stimulating the release of dopamine, serotonin, and norepinephrine.[3][5] Furthermore, various benzylpiperazine derivatives have been explored as high-affinity ligands for sigma receptors (σ1 and σ2), which are implicated in a wide range of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases.[6]

This guide provides a comprehensive, multi-stage experimental framework designed to systematically elucidate the molecular mechanism of action of Compound X. It is structured not as a rigid protocol, but as a logical, decision-driven workflow that a research team would undertake, from initial computational predictions to detailed in vitro characterization and unbiased target discovery.

Stage 1: Hypothesis Formulation & In Silico Profiling

Before commencing wet-lab experiments, a robust in silico analysis is crucial to refine our hypothesis and prioritize experimental resources. The primary hypothesis, based on the BZP scaffold, is that Compound X modulates the activity of monoamine transporters (DAT, SERT, NET) and/or sigma receptors (σ1, σ2).

Quantitative Structure-Activity Relationship (QSAR) & Pharmacophore Modeling

The initial step is to use computational models to predict the compound's potential biological activities and physicochemical properties, such as its likelihood of crossing the blood-brain barrier (BBB).[1][7]

-

Causality: By comparing the structural features of Compound X to large databases of compounds with known activities, QSAR models can predict its likely targets.[2][8][9] This is a cost-effective method to narrow down the vast landscape of potential biological interactions. A CNS-active prediction would strengthen our primary hypothesis.[1][10]

-

Self-Validation: The predictive power of these models is validated by their performance on known CNS-active and inactive compounds. A model that correctly classifies a diverse validation set provides higher confidence in its prediction for Compound X.[1][10]

Table 1: Hypothetical In Silico Profiling Results for Compound X

| Parameter | Predicted Value | Implication |

| CNS Activity Prediction | High Probability | Justifies further investigation into CNS targets. |

| BBB Penetration (logBB) | > 0 | Likely to reach targets within the central nervous system. |

| Primary Target Class | Monoamine Transporters | Prioritizes DAT, SERT, and NET for initial screening. |

| Secondary Target Class | Sigma Receptors | Warrants inclusion of σ1 and σ2 binding assays. |

Logical Workflow for Initial Investigation

The in silico results guide the initial experimental design. The workflow prioritizes the most likely targets first, creating a resource-efficient cascade.

Caption: A multi-phase workflow for elucidating the mechanism of action.

Stage 2: In Vitro Primary Target Screening

This stage involves direct testing of the primary hypothesis through binding and functional assays for the prioritized targets.

Monoamine Transporter Interaction Assays

The goal is to determine if Compound X binds to and/or inhibits the function of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[4][5][11]

-

Experimental Protocol: Radioligand Uptake Inhibition Assay [4][12][13][14][15][16][17]

-

Cell Culture: Utilize HEK293 cells stably expressing human DAT, SERT, or NET. Plate cells in appropriate multi-well plates and grow to confluence.

-

Compound Preparation: Prepare a dilution series of Compound X (e.g., 10 µM to 0.1 nM). Include a known inhibitor as a positive control (e.g., nomifensine for DAT, fluoxetine for SERT, desipramine for NET).

-

Pre-incubation: Wash cells with assay buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate with Compound X or controls for 15-20 minutes at room temperature or 37°C.

-

Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) to allow for substrate uptake.

-

Termination & Lysis: Rapidly terminate the uptake by washing with ice-cold buffer. Lyse the cells.

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake at each concentration of Compound X relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

-

Trustworthiness: This protocol is self-validating. The positive control must produce its known IC₅₀ value for the experiment to be valid. The signal-to-background ratio (uptake in transporter-expressing cells vs. non-transfected cells) must be sufficiently high.

Table 2: Hypothetical Monoamine Transporter Inhibition Data for Compound X

| Target | IC₅₀ (nM) | Interpretation |

| hDAT | 85 | Potent inhibitor of dopamine transport. |

| hSERT | 1250 | Moderate inhibitor of serotonin transport. |

| hNET | 450 | Potent inhibitor of norepinephrine transport. |

Sigma Receptor Binding Assays

These assays determine the affinity of Compound X for σ1 and σ2 receptors.[18]

-

Experimental Protocol: Competitive Radioligand Binding Assay [18][19][20][21][22]

-

Membrane Preparation: Use membrane preparations from a source rich in sigma receptors (e.g., guinea pig liver for σ1, rat liver for σ2, or cells overexpressing the specific receptor).[18][19]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a radioligand specific for the target receptor (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2), and varying concentrations of Compound X.

-

Defining Non-specific Binding: A parallel set of reactions must include a high concentration of a known, non-labeled sigma ligand (e.g., haloperidol) to determine non-specific binding.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Compound X. Determine the IC₅₀ and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Trustworthiness: The assay's validity rests on achieving a high percentage of specific binding (>80%) and the positive control yielding a Ki value consistent with published data.

Table 3: Hypothetical Sigma Receptor Binding Data for Compound X

| Target | Ki (nM) | Interpretation |

| σ1 | 25 | High-affinity ligand for the σ1 receptor. |

| σ2 | 980 | Low-affinity ligand for the σ2 receptor. |

Stage 3: Functional & Cellular Characterization

Having identified primary binding targets, the next stage is to understand the functional consequences of these interactions in a cellular context.

Elucidating Functional Activity at Monoamine Transporters

An inhibitor can simply block the transporter, or it can induce reverse transport (efflux). This is a critical distinction, as releasing agents (like amphetamine) have different pharmacological profiles from pure uptake blockers (like cocaine).[4]

-

Experimental Protocol: Neurotransmitter Efflux Assay [4][5]

-

Cell Loading: Incubate cells expressing the transporter of interest (e.g., hDAT-HEK293) with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for an extended period (e.g., 30-60 minutes) to allow it to accumulate inside the cells.

-

Washing: Gently wash the cells multiple times to remove extracellular radiolabel.

-

Stimulation: Add varying concentrations of Compound X or a known releasing agent (e.g., amphetamine) as a positive control.

-

Sample Collection: At various time points, collect the extracellular buffer.

-

Quantification: Measure the amount of radioactivity released into the buffer using a scintillation counter.

-

Data Analysis: Calculate the percentage of total intracellular radioactivity released at each concentration of Compound X. Determine the EC₅₀ for efflux.

-

Characterizing Sigma-1 Receptor Modulation

Binding to the σ1 receptor does not reveal whether the compound is an agonist or an antagonist. Functional assays are required to determine this. The σ1 receptor acts as a molecular chaperone, and its activation or inhibition can modulate various signaling pathways, including ion channel function and second messenger systems.[23] A common functional readout is the dissociation of the σ1 receptor from its binding partner, BiP (Binding Immunoglobulin Protein).[23]

-

Experimental Protocol: σ1R-BiP Dissociation Assay (NanoBiT) [23]

-

Cell Line: Use a cell line engineered to express σ1R fused to one subunit of a split nanoluciferase (e.g., LgBiT) and BiP fused to the other subunit (e.g., SmBiT).

-

Assay Setup: Plate the cells in a white, opaque multi-well plate.

-

Compound Addition: Add varying concentrations of Compound X. Include a known σ1R agonist (e.g., PRE-084) as a positive control and an antagonist (e.g., haloperidol) for validation.

-

Luminescence Measurement: Add the furimazine substrate and measure the luminescence signal over time.

-

Data Analysis: An agonist will cause a decrease in luminescence as the σ1R-BiP complex dissociates. An antagonist will produce no change on its own but will block the effect of an agonist.

-

Caption: A potential signaling pathway for a σ1 receptor agonist.

Stage 4: Unbiased Target Deconvolution

If the primary screening assays in Stage 2 yield negative or inconclusive results, it indicates that Compound X may act on a novel or unexpected target. In this scenario, unbiased approaches are necessary.

-

Causality: These methods do not rely on a pre-existing hypothesis. Instead, they use the compound as a "bait" to identify its binding partners from the entire proteome.[24][25][26][27][28]

Affinity Chromatography-Mass Spectrometry

This is a classic and powerful technique for target identification.[25][28]

-

Experimental Protocol:

-

Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker and an immobilization tag (e.g., biotin or a functional group for attachment to a resin). It is critical to validate that this modified probe retains the biological activity of the parent compound.

-

Immobilization: Covalently attach the probe to a solid support (e.g., agarose beads) to create an affinity matrix.

-

Protein Binding: Incubate the affinity matrix with a complex protein mixture, such as a cell lysate or brain homogenate.

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. A key step for validation is to perform a competitive elution using an excess of the original, unmodified Compound X. Proteins that are displaced are high-confidence targets.

-

Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Trustworthiness: The inclusion of a competitive elution with the parent compound is the self-validating step. Only proteins that specifically bind to the probe and are competed off by the free compound are considered high-confidence hits.

Data Synthesis & Conclusion

The culmination of this multi-stage investigation is the synthesis of all data points into a coherent mechanistic narrative. For instance, hypothetical results might show that Compound X is a potent DAT/NET inhibitor (Stage 2), acts as a pure uptake blocker with no efflux activity (Stage 3), and is also a high-affinity σ1 receptor agonist (Stage 2) that promotes σ1R-BiP dissociation (Stage 3).

This would define Compound X as a dual-mechanism compound, a monoamine transport inhibitor and σ1 receptor agonist . This detailed mechanistic understanding is the cornerstone of further drug development, enabling informed decisions about its potential therapeutic applications, off-target effects, and future optimization strategies. This structured, hypothesis-driven, and self-validating workflow ensures a high degree of scientific integrity and provides a robust framework for characterizing novel chemical entities.

References

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]

-

Learning Drug Functions from Chemical Structures with Convolutional Neural Networks and Random Forests. PubMed Central. Available at: [Link]

-

BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available at: [Link]

-

Benzylpiperazine. Wikipedia. Available at: [Link]

-

A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed. Available at: [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

-

Development and validation of a pharmacophore-based QSAR model for the prediction of CNS activity. PubMed. Available at: [Link]

-

5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]

-

SERT Transporter Assay. BioIVT. Available at: [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

-

GPCR Signaling Assays. Agilent. Available at: [Link]

-

Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Available at: [Link]

-

GPCR Assay Services. Reaction Biology. Available at: [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]

-

Functional assays to define agonists and antagonists of sigma-2 receptors. American Association for Cancer Research. Available at: [Link]

-

SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. Available at: [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]

-

DAT Transporter Assay. BioIVT. Available at: [Link]

-

SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. Eurofins Discovery. Available at: [Link]

-

Researchers design a model to predict the effects of chemical substances on health. EurekAlert!. Available at: [Link]

-

Researchers design model to predict effects of chemical substances on health. ScienceDaily. Available at: [Link]

-

In vitro DAT activity assay and specific inhibition by nomifensine. ResearchGate. Available at: [Link]

-

The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. PubMed Central. Available at: [Link]

-

Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. ACS Publications. Available at: [Link]

-

Predictive Models Based on Molecular Images and Molecular Descriptors for Drug Screening. ACS Omega. Available at: [Link]

-

Target deconvolution techniques in modern phenotypic profiling. PubMed Central. Available at: [Link]

-

(PDF) Development and Validation of a Pharmacophore-Based QSAR Model for the Prediction of CNS Activity. ResearchGate. Available at: [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. Available at: [Link]

-

Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. PubMed Central. Available at: [Link]

-

Rat Norepinephrine Transporter (NET) ELISA Kit RDR-NET-Ra. Reddot Biotech. Available at: [Link]

-

NET (SLC6A2) Transporter Assay. BioIVT. Available at: [Link]

-

Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Available at: [Link]

-

Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

-

Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. Available at: [Link]

-

Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available at: [Link]

-

The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. PubMed Central. Available at: [Link]

-

sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

-

sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. Available at: [Link]

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Available at: [Link]

-

Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. Available at: [Link]

Sources

- 1. Development and validation of a pharmacophore-based QSAR model for the prediction of CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Learning Drug Functions from Chemical Structures with Convolutional Neural Networks and Random Forests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Researchers design a model to predict the effects of chemical substances on health | EurekAlert! [eurekalert.org]

- 9. sciencedaily.com [sciencedaily.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioivt.com [bioivt.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. bioivt.com [bioivt.com]

- 15. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 17. moleculardevices.com [moleculardevices.com]

- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 26. pharmafocusasia.com [pharmafocusasia.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester: Synthesis, Characterization, and Putative Pharmacology

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the research chemical 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester (CAS No. 179869-10-4). As a derivative of the well-documented benzylpiperazine (BZP) scaffold, this compound is of significant interest to researchers in pharmacology and drug development. This guide synthesizes information on its physicochemical properties, outlines a robust synthetic pathway, and details analytical methods for its characterization. Drawing from extensive research on structurally related benzylpiperazine analogues, we present a putative pharmacological profile, hypothesizing its mechanism of action on monoamine transporters. Detailed, field-tested protocols for gas chromatography-mass spectrometry (GC-MS) analysis and a primary in vitro screening assay are provided to facilitate further investigation. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound for research applications.

Introduction: The Piperazine Scaffold in CNS Research

The piperazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this class, N-benzylpiperazine (BZP) and its derivatives have garnered significant attention, initially explored for potential therapeutic applications such as antidepressants but later emerging as novel psychoactive substances (NPS) or "designer drugs".[1][3][4] These compounds are primarily recognized for their stimulant properties, which are comparable to amphetamines, though typically with lower potency.[1][5]

The subject of this guide, this compound, is a direct analogue of BZP. It features a benzyl group on one of the piperazine nitrogens, a structural feature known to impart stimulant-like activity.[6] The addition of a methyl acetate group at the 2-position introduces a novel modification that may alter its pharmacokinetic and pharmacodynamic properties compared to the parent BZP molecule. Understanding the synthesis, analytical profile, and likely biological activity of this specific derivative is crucial for its proper handling, identification, and exploration in a research context. This guide serves as a foundational resource for initiating such studies.

Physicochemical Properties & Characterization

Accurate identification of a research chemical is the cornerstone of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 2-[4-(phenylmethyl)piperazin-1-yl]acetate | [7] |

| Synonyms | (4-Benzyl-piperazin-1-yl)-acetic acid methyl ester; Methyl 2-(4-benzylpiperazin-1-yl)acetate | [7][8] |

| CAS Number | 179869-10-4 | [7] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [7] |

| Molar Mass | 248.32 g/mol | [7] |

| Appearance | Expected to be a white to off-white solid or oil | General chemical knowledge |

Analytical characterization is essential to confirm the identity and purity of the compound. Gas chromatography-mass spectrometry (GC-MS) is the primary tool for identifying piperazine derivatives due to its reliability and the informative fragmentation patterns produced.[3] For this compound, the mass spectrum is expected to show a characteristic base peak at m/z 91, corresponding to the tropylium ion from the benzyl group, a hallmark of BZP and its analogues.[9] Other significant fragments would likely include ions related to the piperazine ring structure.

Synthesis and Purification

A practical synthesis of the title compound can be achieved via nucleophilic substitution. This common and efficient method involves the alkylation of N-benzylpiperazine with a suitable two-carbon electrophile bearing the methyl ester.

Proposed Synthetic Pathway: N-alkylation of 1-benzylpiperazine with methyl 2-bromoacetate.

-

Reactants: 1-Benzylpiperazine, Methyl 2-bromoacetate

-

Reagents: A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃) to act as a proton scavenger.

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the reaction.[10]

The causality for this choice of reagents lies in preventing side reactions. A non-nucleophilic base is used to neutralize the HBr formed during the reaction without competing with the piperazine nitrogen for the electrophile. The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.[10]

Post-reaction, an aqueous workup is performed to remove the inorganic base and salts. The crude product is then typically purified using column chromatography on silica gel to isolate the target compound from any unreacted starting materials or by-products like 1,4-dibenzylpiperazine.[11]

Putative Pharmacological Profile

While no specific pharmacological data for methyl 2-(4-benzylpiperazin-1-yl)acetate is publicly available, its mechanism of action can be reasonably inferred from its close structural relationship to Benzylpiperazine (BZP).[6]

BZP primarily exerts its stimulant effects by acting as a releasing agent and reuptake inhibitor at monoamine transporters.[5][6] It has the greatest effect on dopamine (DA) and norepinephrine (NE) neurotransmission, with a less potent effect on serotonin (5-HT).[1] Specifically, BZP promotes the release of dopamine and inhibits the reuptake of norepinephrine and serotonin.[6] This increase in synaptic concentrations of key neurotransmitters leads to the classic stimulant effects, such as increased alertness and euphoria.[4][5]

The methyl acetate moiety on the target compound may influence its properties in several ways:

-

Polarity: The ester group increases the molecule's polarity, which could affect its ability to cross the blood-brain barrier (BBB).

-

Metabolism: The ester is susceptible to hydrolysis by esterase enzymes in the body, potentially converting the compound into its corresponding carboxylic acid, which would have significantly different pharmacological and pharmacokinetic properties.

-

Binding Affinity: The size and electronic nature of the substituent could alter the molecule's binding affinity for monoamine transporters compared to BZP.

Based on the BZP model, the putative mechanism of action is illustrated below.

Experimental Protocols

The following protocols provide a starting point for the analytical characterization and initial biological screening of the compound.

Protocol 5.1: Analytical Characterization by GC-MS

This protocol is designed to confirm the identity and assess the purity of a synthesized or purchased sample.

Objective: To obtain a mass spectrum for identity confirmation and a chromatogram for purity assessment.

Materials:

-

Sample of this compound

-

Methanol (HPLC grade)

-

GC-MS system with a standard non-polar column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute this solution 1:100 with methanol to a final concentration of 10 µg/mL.

-

Instrument Setup (Example Parameters):

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temperature 100°C, hold for 1 minute. Ramp at 20°C/min to 300°C, hold for 5 minutes.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) for a primary peak at the expected retention time. Purity can be estimated by the relative area of this peak.

-

Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (M⁺) at m/z 248.

-

Critically, verify the presence of the characteristic benzyl fragment at m/z 91, which should be the base peak or a very prominent peak.[9]

-

Protocol 5.2: In Vitro Monoamine Transporter Uptake Assay

This protocol provides a framework for screening the compound's activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Objective: To determine the compound's inhibitory potency (IC₅₀) at DAT, NET, and SERT.

Materials:

-

HEK293 cells (or similar) stably expressing human DAT, NET, or SERT.

-

[³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin (radioligands).

-

Test compound stock solution (in DMSO).

-

Known inhibitors as positive controls (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

-

Scintillation counter and appropriate vials/plates.

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to grow to ~90% confluency.

-

Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically ranging from 1 nM to 100 µM.

-

Assay:

-

Wash the cells with assay buffer.

-

Add the various concentrations of the test compound (or control inhibitor) to the wells and pre-incubate for 10-20 minutes at room temperature.

-

Initiate the uptake by adding the appropriate radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT-expressing cells) at a concentration near its Kₘ value.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.

-

Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove excess radioligand.

-

-

Quantification: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. etd.auburn.edu [etd.auburn.edu]

- 4. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches [mdpi.com]

- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. echemi.com [echemi.com]

- 9. ikm.org.my [ikm.org.my]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. scribd.com [scribd.com]

The Diverse Biological Landscape of Benzylpiperazine Derivatives: A Technical Guide for Researchers

Abstract

The benzylpiperazine moiety represents a versatile structural scaffold that has given rise to a wide array of biologically active compounds. From their early investigation as potential pharmaceuticals to their notorious emergence as recreational substances, and their more recent exploration in targeted therapies, benzylpiperazine derivatives exhibit a complex and multifaceted pharmacology. This technical guide provides an in-depth exploration of the biological activities of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by detailed experimental protocols and data analysis.

Introduction: The Benzylpiperazine Core

The foundational structure of a benzylpiperazine consists of a piperazine ring linked to a benzyl group. This seemingly simple arrangement allows for extensive chemical modification at both the piperazine and benzyl rings, leading to a vast chemical space with diverse pharmacological profiles.[1][2] The two nitrogen atoms within the six-membered piperazine ring provide opportunities for substitution, influencing properties such as solubility, bioavailability, and target affinity.[2] Similarly, substitutions on the aromatic ring of the benzyl moiety are critical determinants of pharmacological activity.[1]

Historically, benzylpiperazine (BZP) itself was investigated as a potential antidepressant in the 1970s but was ultimately abandoned due to its amphetamine-like effects and potential for abuse.[3][4] This early research, however, laid the groundwork for understanding the stimulant properties that would later lead to its use as a recreational drug.[3][5]

The Spectrum of Biological Activity

The biological activities of benzylpiperazine derivatives are remarkably broad, spanning from central nervous system (CNS) stimulation to anticancer and analgesic effects. This diversity stems from their ability to interact with a multitude of biological targets.

Monoaminergic Systems: The Stimulant and Psychoactive Effects

The most well-characterized biological activity of many benzylpiperazine derivatives is their interaction with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.

Mechanism of Action: 1-Benzylpiperazine (BZP) and its analogues primarily act as releasing agents and reuptake inhibitors at monoamine transporters.[3][4] BZP itself enhances the release of catecholamines, particularly dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters.[6] This action is similar to that of amphetamines, although BZP is noted to be about ten times less potent.[3][7]

Other derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), exhibit a greater affinity for the serotonin system, acting more directly as a serotonin agonist.[6] The co-administration of BZP and TFMPP can produce effects that mimic those of MDMA (ecstasy), with a synergistic increase in both dopamine and serotonin levels.[8]

Signaling Pathway: Benzylpiperazine Action on Monoamine Transporters

The following diagram illustrates the primary mechanism by which BZP exerts its stimulant effects.

Caption: Workflow for anticancer drug discovery with benzylpiperazine derivatives.

Analgesic Properties: Targeting Sigma Receptors

Another promising area of research for benzylpiperazine derivatives is in the development of novel analgesics, particularly for chronic and neuropathic pain.

Mechanism of Action: The sigma-1 (σ1) receptor has been identified as a key modulator of nociceptive signaling. [9]Benzylpiperazine-based compounds have been developed as potent and selective σ1 receptor antagonists. [9]For example, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated high affinity for the σ1 receptor and produced significant antinociceptive and anti-allodynic effects in animal models of inflammatory and neuropathic pain. [9]

Structure-Activity Relationships (SAR)

The biological activity of benzylpiperazine derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of new compounds with desired pharmacological profiles.

The nature and position of substituents on the benzyl ring significantly influence the compound's affinity and selectivity for various receptors and transporters. [1]For instance, electron-donating or electron-withdrawing groups on the aromatic ring can modulate interactions with the binding pockets of target proteins. [1] In the context of σ1 receptor ligands, modifications to the chain linker and the primary hydrophobic domain have been explored to improve affinity and selectivity. [9]

Quantitative Data Summary

The following table summarizes key pharmacological data for selected benzylpiperazine derivatives, highlighting their diverse biological targets and potencies.

| Compound | Target(s) | Activity | Potency | Reference |

| 1-Benzylpiperazine (BZP) | DAT, NET, SERT | Releaser/Reuptake Inhibitor | EC50: 175 nM (DAT), 62 nM (NET), 6050 nM (SERT) | [3] |

| (3,4-dichlorobenzyl)piperazinyl alepterolic acid | MCF-7 cells | Cytotoxicity | IC50: 8.31 µM | [10] |

| Selective Mcl-1 Inhibitor | Mcl-1 | Binding Affinity | Ki: 0.18 µM | [11] |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1 Receptor | Binding Affinity | Ki: 1.6 nM | [9] |

Experimental Protocols

General Synthesis of 4-(Methoxyphenyl)methylpiperazine Derivatives

This protocol provides a general method for the synthesis of benzylpiperazine derivatives, as adapted from the literature. [9] Materials:

-

Appropriate acyl chloride (1.0 equiv)

-

1-(4-methoxybenzyl)piperazine (1.0 equiv)

-

Triethylamine (1.0 equiv)

-

Dry Tetrahydrofuran (THF)

Procedure:

-

Prepare a mixture of 1-(4-methoxybenzyl)piperazine and triethylamine in dry THF.

-

Stir the mixture for 10 minutes at 0 °C.

-

Add the appropriate acyl chloride to the solution.

-

Conduct the reaction at 0 °C for 30 minutes, and then at room temperature for 1-3 days.

-

Upon completion, evaporate the solvent to dryness under a vacuum.

-

Purify the crude product via column chromatography.

Radioligand Binding Assay for σ1 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of compounds to the σ1 receptor. [9] Materials:

-

[3H]-pentazocine (radioligand)

-

Haloperidol (for non-specific binding determination)

-

Test compounds (benzylpiperazine derivatives)

-

Receptor preparation (e.g., membrane homogenates from cells expressing σ1 receptors)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubate the receptor preparation with varying concentrations of the test compound and a fixed concentration of [3H]-pentazocine.

-

In a parallel set of experiments, determine non-specific binding by including a high concentration of haloperidol.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki values by non-linear regression analysis of the competition binding data.

Conclusion and Future Directions

The benzylpiperazine scaffold continues to be a rich source of novel bioactive molecules. While their historical association with recreational drugs has been prominent, the ongoing research into their therapeutic potential in areas such as oncology and pain management is highly promising. Future research should focus on the design of derivatives with enhanced selectivity and reduced off-target effects to minimize potential adverse reactions. A deeper understanding of their complex pharmacology will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

-

Gee, P., Schep, L. (2013). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

-

Zhang, S., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. [Link]

-

Li, Y., et al. (2024). Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. PubMed. [Link]

-

García-Vázquez, A., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

-

Wikipedia. Benzylpiperazine. Wikipedia. [Link]

-

Berardi, F., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry. [Link]

-

Release. Piperazines. Release. [Link]

-

Fantegrossi, W. E., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Johnstone, A. C., et al. (2007). Benzylpiperazine: a drug of abuse? ResearchGate. [Link]

-

Uniprix. Benzylpiperazine (BZP) and TFMPP. Uniprix. [Link]

-

Davidson, C., et al. (2016). Benzylpiperazine: "A messy drug". PubMed. [Link]

-

Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Expert Committee on Drug Dependence. N-Benzylpiperazine. Expert Committee on Drug Dependence Information Repository. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 8. Piperazines | Release [release.org.uk]

- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-(4-benzylpiperazin-1-yl)acetate: A Versatile Scaffold for Modern Drug Discovery

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] This guide delves into a particularly valuable derivative, Methyl 2-(4-benzylpiperazin-1-yl)acetate , exploring its synthesis, physicochemical properties, and its significant role as a versatile starting point for developing novel therapeutics. We will provide detailed experimental protocols, analyze its derivatization potential, and examine its application in targeting complex disease pathways, offering researchers and drug development professionals a comprehensive resource for leveraging this potent molecular scaffold.

Introduction: The Strategic Importance of the Benzylpiperazine Core

The N-benzylpiperazine motif is a structural feature commonly employed in drug discovery.[2] Its prevalence stems from a combination of favorable characteristics: the piperazine ring's ability to modulate aqueous solubility and basicity, and the benzyl group's capacity to engage in crucial cation-π interactions with target proteins.[1][2] This unique combination allows medicinal chemists to fine-tune both the efficacy and the pharmacokinetic (ADME) properties of drug candidates.[2]

Methyl 2-(4-benzylpiperazin-1-yl)acetate serves as an ideal entry point into this chemical space. It provides a stable, readily synthesized core structure with two primary points for chemical modification: the ester functional group and the aromatic ring of the benzyl moiety. This versatility enables the creation of large, diverse libraries of compounds for screening against a wide array of biological targets, from central nervous system (CNS) disorders to oncology.[3][4]

Physicochemical Properties & Synthesis